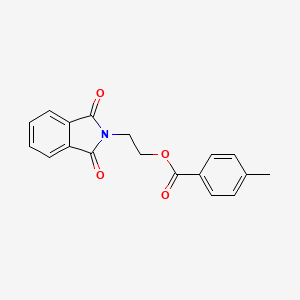

2-(1,3-Dioxoisoindol-2-yl)ethyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,3-Dioxoisoindol-2-yl)ethyl 4-methylbenzoate” is a chemical compound. It is also known as 2- [2- (1,3-Dioxoisoindolin-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate . The compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes .

Molecular Structure Analysis

The molecule is folded about the ethylene bridge, adopting a staggered conformation such that the benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation with a centroid-to-centroid separation of 3.7454 Å . The crystal structure is stabilized by weak intermolecular π-π interactions between symmetry-related five-membered rings of the phthalimide groups, with a centroid-to-centroid distance of 3.3867 Å .Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.31 . It is stored in dry conditions at 2-8°C .Scientific Research Applications

- Lenalidomide and pomalidomide , both derivatives of isoindole-1,3-dione, exhibit antitumor effects. Pomalidomide, specifically, demonstrates immunomodulatory and antiangiogenic properties, along with direct antimyeloma activity when administered alongside low-dose dexamethasone .

- The compound serves as a valuable precursor for the synthesis of thiosemicarbazones containing sugar moieties . Thiosemicarbazones have diverse applications, including antiviral, antibacterial, and antitumor activities.

- Researchers have developed an efficient synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea derivatives using this compound. These urea derivatives have potential applications in medicinal chemistry .

- The methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate is another derivative. It can be used as a building block in organic synthesis .

- Isoindoline-1,3-dione derivatives have received considerable attention due to their versatility. Researchers have explored their synthesis and reactivity. These molecules find applications in various fields, including drug discovery, materials science, and catalysis .

Antitumor Properties

Thiosemicarbazone Precursor

Urea Derivatives

Methyl Ester Derivative

Designing New Molecules

Safety and Hazards

properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-12-6-8-13(9-7-12)18(22)23-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDWXXQNEZIVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713262.png)

![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)

![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)

![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)

![methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate](/img/structure/B2713276.png)

![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2713278.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)